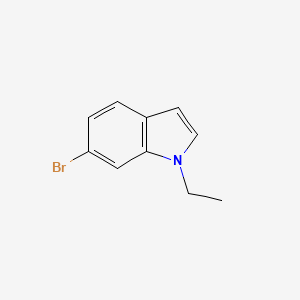

6-bromo-1-ethyl-1H-indole

Description

Historical Context and Evolution of Indole (B1671886) Research

The journey of indole chemistry began in the mid-19th century, intricately linked to the study of the dye indigo. wikipedia.orgchemeurope.com In 1866, Adolf von Baeyer first synthesized indole from oxindole (B195798) using zinc dust, and by 1869, he had proposed the chemical structure that is still accepted today. wikipedia.orgchemeurope.compcbiochemres.com The initial focus on indole was largely due to the importance of its derivatives as dyestuffs. wikipedia.orgchemeurope.com However, the 1930s marked a significant turning point as researchers discovered the indole nucleus to be a fundamental component of many vital alkaloids, such as tryptophan and auxins. wikipedia.orgchemeurope.com This realization sparked a surge of interest and research that continues to this day. wikipedia.org

One of the earliest and most enduring methods for synthesizing substituted indoles is the Fischer indole synthesis, developed in 1883 by Emil Fischer. wikipedia.orgcreative-proteomics.com While synthesizing the parent indole using this method can be challenging, it has proven highly effective for creating indoles with substitutions at the 2- and/or 3-positions. wikipedia.org Over the years, numerous other synthetic routes have been developed, including the Leimgruber-Batcho, Nenitzescu, and Bartoli indole syntheses, providing a diverse toolbox for chemists. chemeurope.comnih.gov

Significance of the Indole Scaffold in Organic and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This is due to its widespread presence in a vast number of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. bohrium.comnih.govopenmedicinalchemistryjournal.com The structural versatility of the indole ring allows it to interact with a diverse range of biological targets, making it a cornerstone in the design of new therapeutic agents. nih.govbohrium.com

Indole derivatives are integral to many biological processes. The essential amino acid tryptophan, for instance, is the precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin, both of which contain the indole core. wikipedia.orgbohrium.com Furthermore, the indole nucleus is a key feature in numerous pharmaceuticals, including the anti-inflammatory drug indomethacin (B1671933) and the beta-blocker pindolol. wikipedia.orgpcbiochemres.com The ability to functionalize the indole ring at various positions allows for the fine-tuning of a compound's pharmacological profile, leading to the development of drugs with improved efficacy and safety. nih.gov

Rationale for Investigating Substituted Indole Derivatives

The investigation of substituted indole derivatives is driven by the quest for new molecules with enhanced or novel biological activities. openmedicinalchemistryjournal.comscirp.org By introducing different functional groups onto the indole core, chemists can systematically alter the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic distribution. nih.gov These modifications, in turn, can profoundly influence how the molecule interacts with biological receptors and enzymes. nih.gov

The synthesis of 3-substituted indoles, in particular, has garnered significant attention as these compounds serve as crucial building blocks for many natural products and other biologically active molecules. magtech.com.cn The introduction of substituents can lead to compounds with a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. pcbiochemres.comopenmedicinalchemistryjournal.comscirp.org The ongoing exploration of substituted indoles is a testament to the scaffold's enduring importance in the development of new medicines and research tools. ijpsr.comnih.gov

Specific Focus and Research Significance of 6-Bromo-1-ethyl-1H-indole

Within the vast family of indole derivatives, this compound stands out as a compound of specific research interest. The presence of a bromine atom at the 6-position and an ethyl group at the 1-position (the nitrogen atom of the indole ring) imparts unique characteristics to the molecule. ontosight.ai The ethyl group at the N-1 position is known to enhance the compound's lipophilicity, which can improve its ability to cross biological membranes.

The bromine substituent at the 6-position can influence the compound's electronic properties and its potential for further chemical modification. Halogenated indoles, such as 6-bromoindole (B116670), are valuable starting materials for creating more complex molecules through reactions like palladium-catalyzed cross-coupling. chemicalbook.com The specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of potentially bioactive compounds. For instance, it serves as a precursor for creating more complex structures with potential applications in medicinal chemistry and material science. ambeed.com Research into this specific derivative contributes to the broader understanding of how halogenation and N-alkylation affect the properties and reactivity of the indole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1-ethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQPTVGPUTXTBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 1 Ethyl 1h Indole and Analogues

Strategies for the Construction of the Indole (B1671886) Core Bearing Bromine and Ethyl Substituents

The synthesis of a substituted indole such as 6-bromo-1-ethyl-1H-indole can be approached in two primary ways: either by constructing the indole ring with the bromine atom already in place, followed by N-ethylation, or by forming the N-ethylated indole core first, followed by bromination. The choice of strategy is often dictated by the compatibility of the functional groups with the reaction conditions of the chosen indole synthesis.

Classical Indole Syntheses and Their Adaptations for Substituted Systems

Several named reactions have become foundational in indole synthesis. Their adaptation for the preparation of this compound requires careful selection of appropriately substituted starting materials.

The Bartoli indole synthesis is a powerful method for the formation of 7-substituted indoles from the reaction of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. alfa-chemistry.comonlineorganicchemistrytutor.com A key requirement of this reaction is the presence of a substituent at the ortho position of the nitro group, which directs the cyclization. wikipedia.orgjk-sci.com

To synthesize a 6-bromoindole (B116670) derivative using this method, a plausible starting material would be 1-bromo-2-methyl-3-nitrobenzene. The reaction with vinylmagnesium bromide would proceed via a nih.govnih.gov-sigmatropic rearrangement to furnish 7-bromo-4-methylindole. While this approach does not directly yield the 6-bromo isomer, it highlights the regiochemical constraints of the Bartoli synthesis. A modification developed by Dobbs utilizes an ortho-bromine as a temporary directing group, which is subsequently removed. wikipedia.org This strategy could potentially be adapted to synthesize other isomers.

Proposed Starting Materials for a Bartoli-type approach:

| Starting Nitroarene | Expected Indole Product (before further modification) |

| 1-Bromo-2-methyl-3-nitrobenzene | 7-Bromo-4-methylindole |

| 2,4-Dibromo-1-nitrobenzene | 5,7-Dibromoindole |

Subsequent N-ethylation of the resulting bromoindole would be required to obtain the final target structure.

The Fischer indole synthesis is one of the oldest and most versatile methods for constructing the indole nucleus. wikipedia.orgbyjus.comthermofisher.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. byjus.com

For the synthesis of this compound, a logical approach would be to start with (4-bromophenyl)hydrazine. Condensation of this hydrazine (B178648) with a suitable carbonyl compound, such as acetaldehyde (B116499), would form the corresponding hydrazone. Acid-catalyzed cyclization would then yield 6-bromoindole. The final step would be the N-ethylation of the 6-bromoindole. Alternatively, one could start with N-ethyl-N-(4-bromophenyl)hydrazine and react it with acetaldehyde to directly form this compound. However, the synthesis of the substituted hydrazine might be more complex.

A modern variation, the Buchwald modification, allows for the palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the Fischer synthesis. wikipedia.org

Key Features of the Fischer Indole Synthesis:

| Feature | Description |

| Starting Materials | Arylhydrazine and an aldehyde or ketone |

| Catalyst | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂, BF₃) wikipedia.org |

| Key Intermediate | Arylhydrazone |

| Mechanism Highlight | nih.govnih.gov-Sigmatropic rearrangement byjus.com |

| Versatility | Allows for a wide range of substituents on both the benzene (B151609) and pyrrole (B145914) rings. |

The Reissert indole synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate (B1200264), followed by reductive cyclization to yield an indole-2-carboxylic acid. wikipedia.org This intermediate can then be decarboxylated to afford the corresponding indole. wikipedia.orgresearchgate.net

To apply this method for the synthesis of 6-bromoindole, one would begin with 4-bromo-1-methyl-2-nitrobenzene. Condensation with diethyl oxalate in the presence of a strong base like potassium ethoxide would yield the corresponding phenylpyruvate. Reductive cyclization, typically with zinc in acetic acid, would then furnish 6-bromoindole-2-carboxylic acid. wikipedia.org Subsequent heating would cause decarboxylation to 6-bromoindole, which could then be N-ethylated.

Several other classical methods, while perhaps less commonly employed for this specific substitution pattern, offer potential routes.

Hemetsberger Indole Synthesis: This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. byjus.com The starting material can be prepared from the corresponding aryl aldehyde. For 6-bromoindole synthesis, one would start with 4-bromobenzaldehyde. While yields are often good, the synthesis and stability of the azide (B81097) starting material can be challenging. byjus.com

Bischler-Möhlau Indole Synthesis: This reaction produces 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline (B41778). wikipedia.orgchemeurope.com While adaptable for various substituted anilines, its harsh conditions and potential for regioisomeric mixtures can be limitations. wikipedia.orgnih.gov A microwave-assisted, solvent-free modification has been developed to provide milder reaction conditions. organic-chemistry.org

Julia Indole Synthesis: It is important to note that the Julia-Kocienski olefination is primarily a method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. alfa-chemistry.comnih.govresearchgate.net While it is a powerful tool in organic synthesis, including the construction of complex natural products, it is not a direct method for the formation of the indole ring itself. researchgate.net

Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne is a highly versatile method for preparing 2,3-disubstituted indoles. wikipedia.orgnih.gov To synthesize a 6-bromoindole derivative, one could start with 2-iodo-4-bromoaniline. Subsequent N-ethylation would be necessary. The reaction is known for its high regioselectivity and tolerance of various functional groups. wikipedia.org

Nenitzescu Indole Synthesis: This reaction forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.org While this method is excellent for producing 5-hydroxyindoles, it is not directly applicable to the synthesis of 6-bromoindoles without significant modification of the starting materials or subsequent functional group transformations.

Madelung Synthesis: The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide. wikipedia.org For the synthesis of 6-bromoindole, a potential starting material would be N-acetyl-4-bromo-2-methylaniline. The typically harsh reaction conditions can limit its applicability to substrates with sensitive functional groups. wikipedia.org Modern modifications using organolithium bases allow for milder reaction conditions.

Modern Synthetic Routes to Brominated and N-Alkylated Indoles

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved efficiency over classical methods.

Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent in the synthesis of substituted indoles. A common and effective strategy for the synthesis of this compound involves the N-alkylation of commercially available 6-bromoindole.

N-Alkylation of 6-Bromoindole:

The direct N-alkylation of 6-bromoindole with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) is a straightforward approach. This reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Catalytic N-Alkylation Methods:

Recent advances have focused on catalytic N-alkylation methods that avoid the use of stoichiometric amounts of strong bases.

Copper-Catalyzed N-Alkylation: Copper catalysts have been effectively used for the N-alkylation of indoles. For example, copper(I) iodide (CuI) in the presence of a suitable ligand can catalyze the coupling of indoles with alkyl halides. rsc.org

Iron-Catalyzed N-Alkylation: Iron-based catalysts have also been developed for the N-alkylation of indolines, which can then be oxidized to the corresponding indoles. This provides a selective route to N-alkylated indoles. nih.gov

Ruthenium-Catalyzed N-Alkylation: Ruthenium complexes have been shown to catalyze the N-alkylation of indoles using alcohols as the alkylating agents in a borrowing hydrogen methodology.

Modern Indole Core Formation:

Modern methods for constructing the indole ring often employ transition metal catalysis to form key C-C or C-N bonds under mild conditions. Palladium-catalyzed reactions, such as the Larock annulation mentioned earlier, are prime examples. Other palladium-catalyzed methods include intramolecular Heck cyclizations of N-vinyl or N-allyl-2-haloanilines. youtube.com

Summary of Synthetic Approaches:

| Synthetic Strategy | Key Features |

| Classical Methods | |

| Fischer Synthesis | Versatile, well-established, requires arylhydrazine and carbonyl compound. |

| Bartoli Synthesis | Good for 7-substituted indoles, requires ortho-substituted nitroarene. |

| Reissert Synthesis | Yields indole-2-carboxylic acids, starts from o-nitrotoluene. |

| Larock Annulation | Palladium-catalyzed, good for 2,3-disubstituted indoles, requires o-iodoaniline. |

| Modern Methods | |

| Direct N-Alkylation | Simple, uses 6-bromoindole and an ethylating agent with a strong base. |

| Catalytic N-Alkylation | Milder conditions, uses catalysts (Cu, Fe, Ru) to promote N-ethylation. |

| Palladium-Catalyzed Cyclizations | Versatile for indole core formation under mild conditions. |

Transformations of Heterocycles for Indole Formation

The construction of the indole framework can be achieved through the strategic rearrangement or transformation of other heterocyclic systems. These methods offer alternative synthetic pathways, often leveraging readily available starting materials.

One notable approach involves the ring-opening of activated aziridines followed by a copper-catalyzed C-N cyclization. For instance, the reaction of 2-(2-haloaryl)-3-alkyl-N-tosylaziridines with thiophenol can initiate a sequence leading to indole formation. This process proceeds through a regioselective ring-opening, an intramolecular C-N cyclization mediated by copper powder, and subsequent aromatization via the elimination of thiophenol to yield the indole product. organic-chemistry.org

Another strategy utilizes furans as precursors. A Brønsted acid-catalyzed one-pot synthesis can convert o-aminobenzyl alcohols and furans into indoles. organic-chemistry.org The reaction proceeds through the in-situ formation of an aminobenzylfuran intermediate, which then undergoes recyclization to form the stable indole core. This method is efficient for a wide range of substrates. organic-chemistry.org More recently, molecular editing techniques have emerged, such as the use of α-chlorodiazirines to act as carbynyl cation equivalents. These can induce a [2+1] cycloaddition and subsequent ring expansion of indoles into quinolines, demonstrating the transformative potential of inter-heterocycle conversion. nih.gov

Conversion of Indolines to Indoles

Indolines, the saturated analogues of indoles, serve as valuable precursors for indole synthesis. The final step in such a synthetic route is an oxidation or dehydrogenation reaction to introduce the aromaticity of the pyrrole ring. This conversion is a key transformation and can be accomplished using various reagents and catalytic systems. nih.gov

Transition-metal catalysts are highly effective for the aerobic dehydrogenation of indolines. A transition-metal/quinone complex, for example, can catalyze the oxidation of 3° indolines to the corresponding indoles using oxygen from the air as the terminal oxidant. organic-chemistry.org Similarly, copper-catalyzed dehydrogenation provides an effective route, with indolines being oxidized at room temperature in the presence of TEMPO as an additive. organic-chemistry.org Praseodymium and iridium-based catalysts have also demonstrated high activity for the acceptorless dehydrogenation of a broad range of indoline (B122111) derivatives under mild conditions. organic-chemistry.org

Beyond metal catalysis, electrochemical methods offer a green alternative. A metal-free electrochemical intramolecular C(sp²)–H amination using iodine as a mediator allows for a switchable synthesis of either indoline or indole derivatives from 2-vinyl anilines. organic-chemistry.org

| Catalyst System | Oxidant/Conditions | Substrate Scope | Reference |

| Transition-metal/quinone | Aerobic (O₂) | 3° Indolines | organic-chemistry.org |

| Copper/TEMPO | O₂, Room Temperature | Various Indolines | organic-chemistry.org |

| Praseodymium catalyst | Aerobic | Saturated N-heterocycles | organic-chemistry.org |

| Iridium catalyst | Acceptorless dehydrogenation | Broad range of Indolines | organic-chemistry.org |

| Iodine (mediator) | Electrochemical | 2-Vinyl anilines | organic-chemistry.org |

Synthesis from o-Alkynylanilines

The intramolecular cyclization of o-alkynylanilines is a powerful and atom-economical method for constructing the indole ring. This approach involves the formation of a bond between the amino group and the alkyne moiety. The primary challenge lies in the low reactivity of the electron-rich alkyne and the reduced nucleophilicity of the aniline nitrogen, often necessitating a catalyst to promote the reaction. tandfonline.com

A variety of transition metal catalysts, including gold, palladium, and copper, have been employed to activate the amino and/or alkyne groups, facilitating the intramolecular cyclization in high yields. tandfonline.com For example, a Cu(II)-catalyzed domino coupling/cyclization process under aerobic conditions allows for the straightforward assembly of 1,2-disubstituted indoles from 2-alkynylanilines and boronic acids. organic-chemistry.org Another efficient method involves the Sonogashira cross-coupling of terminal alkynes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization using iodine to produce 2,3-disubstituted 3-iodoindoles in excellent yields. nih.gov

Recent advancements have focused on non-metallic catalysts to reduce cost and environmental impact. A novel method utilizes potassium sulfide (B99878) (K₂S), which generates a trisulfur (B1217805) radical anion (S₃•−). This radical anion acts as an initiator for the intramolecular addition of the alkyne and the amino group, leading to the formation of 2-phenyl-substituted indoles in high yields (66%-93%). tandfonline.com

Reductive Cyclization of Nitrobenzene (B124822) Derivatives

The reductive cyclization of substituted nitroaromatics is a classic and versatile strategy for indole synthesis. These methods typically involve the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization.

The Leimgruber-Batcho indole synthesis is a prominent example. It begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. pharmaguideline.comuwindsor.ca Subsequent reductive cyclization of this enamine, often achieved through catalytic hydrogenation (e.g., using Pd/C), yields the indole. pharmaguideline.comrsc.org This method is highly versatile and allows for the synthesis of a wide range of indole derivatives. rsc.org

Another important method is the Bartoli indole synthesis , which involves the reaction of a nitrobenzene with three equivalents of a vinyl Grignard reagent, such as vinyl magnesium bromide, to produce 7-substituted indoles. pharmaguideline.comrsc.org Palladium-catalyzed reductive cyclizations are also widely used. For instance, o-nitrostyrenes can be converted to indoles using palladium catalysts in the presence of carbon monoxide, which serves as the ultimate reducing agent. nih.gov Similarly, a one-pot tandem reaction of 1-halo-2-nitrobenzene with terminal alkynes, employing a palladium catalyst and zinc as a reductant, provides an efficient route to 2-substituted indoles. researchgate.net

| Named Synthesis | Key Reagents | Precursor | Typical Product | Reference(s) |

| Leimgruber-Batcho | DMFDMA, Pd/C, H₂ | o-Nitrotoluene | Indole | pharmaguideline.comuwindsor.carsc.org |

| Bartoli | Vinyl magnesium bromide | Nitrobenzene | 7-Substituted Indole | pharmaguideline.comrsc.org |

| Palladium-Catalyzed | Pd catalyst, CO | o-Nitrostyrene | Indole | nih.gov |

| Palladium-Catalyzed | Pd catalyst, Zn, Alkyne | 1-Halo-2-nitrobenzene | 2-Substituted Indole | researchgate.net |

Catalysis with N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of heterocyclic compounds like indoles. NHCs function as Lewis base catalysts and can induce Umpolung (polarity inversion) reactivity. nih.gov

A convergent synthesis of 2-aryl indoles promoted by NHC catalysis has been developed, representing the first indole synthesis facilitated by this method. nih.gov The reaction proceeds under mild conditions and tolerates a wide range of functional groups on both the aldehyde reactant and the amino-benzyl chloride precursor, affording indoles in good to excellent yields. nih.gov Both electron-donating and electron-withdrawing groups at the C-4, C-5, and C-6 positions of the indole nucleus are well-tolerated. nih.gov

More recently, NHCs have been utilized in dearomatizing spirocyclization reactions. An oxidative NHC-catalyzed intramolecular Friedel–Crafts alkylation of indoles can construct spirocyclic indolenines. This reaction proceeds via the intramolecular nucleophilic addition of the indole to an in situ generated α,β-unsaturated acyl azolium intermediate. acs.org Indole-substituted NHC ligands have also been synthesized and used to create copper(I)-NHC complexes, which have shown effectiveness in catalytic reactions such as the hydrosilylation of carbonyls and C-N coupling reactions. acs.org

Regioselective Halogenation (Bromination) Techniques on the Indole Nucleus

The direct halogenation of the indole nucleus is a fundamental transformation for creating valuable synthetic intermediates. However, achieving regioselectivity is challenging. The indole ring is highly activated towards electrophilic aromatic substitution, with the C-3 position being the most nucleophilic and kinetically favored site of attack. nih.gov Direct bromination often leads to substitution at C-3, polybromination, or polymerization under acidic conditions. bhu.ac.in

Therefore, regioselective bromination at the benzene portion (positions 4, 5, 6, or 7) requires strategies that either block the C-3 position or deactivate the pyrrole ring relative to the benzene ring. Common approaches include:

N-Protection: Introducing a sterically bulky or electron-withdrawing protecting group on the indole nitrogen (N-1) can modulate the reactivity of the ring system.

Directing Groups: Installing electron-withdrawing groups elsewhere on the pyrrole ring can decrease its reactivity, favoring substitution on the benzenoid ring.

Specific Reagents and Conditions: The choice of brominating agent and reaction conditions can significantly influence the regiochemical outcome. nih.gov

Selective Bromination at Position 6 of Indole

Achieving selective bromination at the C-6 position is a specific synthetic challenge that is crucial for the synthesis of numerous natural products and pharmacologically active compounds, including the precursor to this compound. researchgate.net

A highly effective chemical strategy involves the introduction of electron-withdrawing groups at both the N-1 and C-2 positions of the indole core to direct bromination to the C-6 position. In one reported synthesis, methyl indolyl-3-acetate was protected at the N-1 position and functionalized at the C-2 position (via the C-8 of the acetate (B1210297) group) with electron-withdrawing carbomethoxy groups. This dual deactivation of the pyrrole ring suppresses bromination at other sites and directs the electrophile to the benzene ring. Subsequent reaction with bromine in carbon tetrachloride resulted in highly regioselective bromination at the C-6 position. The directing groups can then be removed to afford the desired 6-bromoindole derivative. researchgate.net

Enzymatic methods also provide a pathway to C-6 halogenation. The flavin-dependent tryptophan halogenase Thal, which naturally halogenates tryptophan at the 6-position, has been shown to perform regioselective bromination on various indole substrates. nih.gov Protein engineering has been used to create variants of halogenase enzymes with improved activity and altered regioselectivity, enabling efficient bromination of indole-containing peptides and other derivatives at the C-6 position. researchgate.net

These targeted chemical and enzymatic strategies are essential for accessing the 6-bromoindole scaffold, which serves as a key building block for more complex molecules like this compound. nih.gov The synthesis of the final target compound would typically involve N-alkylation of 6-bromoindole with an ethylating agent (e.g., ethyl iodide) under basic conditions.

Protecting Group Strategies in Bromination

The indole nucleus is susceptible to electrophilic attack at multiple positions, primarily the C3 position. To achieve regioselective bromination at the C6 position of the benzene ring portion, the more nucleophilic pyrrole ring, particularly the nitrogen atom (N1), must be passivated. This is accomplished through the use of N-protecting groups, which modulate the electronic properties of the indole ring system and can direct electrophiles to the desired position. mdpi.org

The selection of a suitable protecting group is critical and depends on its stability under the reaction conditions and the ease of its subsequent removal. Common N-protecting groups in indole chemistry include arylsulfonyls (e.g., tosyl), carbamates (e.g., BOC), and various alkyl and silyl (B83357) groups. mdpi.org For instance, the pivaloyl group is noted for its steric bulk, which can protect both the N1 and C2 positions. mdpi.org Silyl groups, such as tert-butyldimethylsilyl (TBDMS), are also employed; N-protection with a TBDMS group allows for subsequent lithiation and reaction with electrophiles. orgsyn.org

The introduction of an electron-withdrawing group at the N1 position deactivates the pyrrole ring towards electrophilic substitution, thereby favoring reaction on the benzene ring. This deactivation is essential for preventing undesired side reactions, such as bromination at C3. Strategies have been developed where anilines are first modified with groups like 2-phenylsulfonylethyl, which serve as precursors to the indole nitrogen. After the indole ring is formed, this protecting group can be readily removed under basic conditions.

| Protecting Group | Abbreviation | Key Features | Typical Cleavage Conditions |

|---|---|---|---|

| Benzenesulfonyl | Bs | Strongly electron-withdrawing, directs metallation to C2. | Reductive (e.g., Mg/MeOH) or strongly basic conditions. |

| tert-Butoxycarbonyl | Boc | Electron-withdrawing, easily cleaved under acidic conditions. | Acidic conditions (e.g., TFA). rsc.org |

| Pivaloyl | Piv | Sterically bulky, protects N1 and C2 positions from electrophilic attack. mdpi.org | Strongly basic conditions (e.g., NaOMe, LDA). mdpi.org |

| tert-Butyldimethylsilyl | TBDMS | Facilitates C2-lithiation, cleaved by fluoride (B91410) ions. orgsyn.org | Fluoride sources (e.g., TBAF). orgsyn.org |

| Allyloxycarbonyl | Aloc | Orthogonal to many other protecting groups, used in peptide synthesis. nih.gov | Palladium(0) catalysis. nih.gov |

N-Alkylation (Ethylation) Strategies for Indole Derivatives

Functionalization at the N1 position of the indole ring is a key step in the synthesis of many biologically active compounds. nih.gov N-alkylation, specifically ethylation, transforms the acidic N-H proton into an N-ethyl group, altering the compound's physical and biological properties. This reaction is less explored than C2 and C3 functionalization due to the lower nucleophilicity of the indole nitrogen. nih.gov

The direct N-ethylation of an indole derivative typically involves the deprotonation of the indole N-H with a suitable base to form a more nucleophilic indole anion, followed by reaction with an ethylating agent. The choice of base and solvent system is crucial for achieving high yields and avoiding side reactions.

Commonly employed methods include:

Alkali Metal Hydroxides: A straightforward approach involves using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction can be carried out in a suspension of the indole in a mixture of an aqueous alkali metal hydroxide solution and a water-immiscible inert organic solvent. google.com Alternatively, systems like KOH in anhydrous dimethyl sulfoxide (B87167) (DMSO) or aqueous KOH in acetone (B3395972) have been successfully used. nih.gov

Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH, is often used to deprotonate the indole in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting indolide anion is then quenched with an ethylating agent such as ethyl iodide or ethyl bromide. nih.gov

Potassium Carbonate (K₂CO₃): A milder base, potassium carbonate, can be effective for N-alkylation, particularly for indoles with electron-withdrawing groups. The reaction is typically performed by refluxing the indole with the ethyl halide in a solvent like 1,4-dioxane (B91453) or acetone. iajps.com

The selection of the ethylating agent also plays a role. Ethyl iodide, ethyl bromide, and diethyl sulfate are common choices. The reactivity follows the order I > Br > Cl for the halide leaving group.

| Base | Ethylating Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Potassium Hydroxide (KOH) | Ethyl Halide | Acetone / H₂O | Stirring at room temperature or reflux. | nih.gov |

| Sodium Hydride (NaH) | Ethyl Halide | Dimethylformamide (DMF) | Stirring at room temperature or gentle heating. | nih.gov |

| Potassium Carbonate (K₂CO₃) | Ethyl Halide | 1,4-Dioxane | Reflux for several hours. | iajps.com |

| Sodium Hydroxide (NaOH) | Ethyl Halide | Water / Organic Solvent | Warming to ~45 °C before adding the alkylating agent. | google.com |

Multi-step Synthetic Sequences Towards this compound Derivatives

The synthesis of this compound can be approached through various multi-step sequences, which offer flexibility and control over the introduction of different functional groups.

The most direct route to this compound involves the N-ethylation of commercially available 6-bromoindole. sigmaaldrich.comnih.gov This strategy leverages the methods described in section 2.3.1. The presence of the bromine atom at the C6 position generally does not interfere with the N-alkylation reaction.

A typical procedure involves dissolving 6-bromoindole in an anhydrous solvent like DMF, followed by the addition of a strong base such as sodium hydride (NaH) to generate the corresponding sodium salt. The reaction mixture is then treated with an ethylating agent, for instance, ethyl iodide, to yield the final product, this compound. This approach is efficient and allows for the synthesis of various N-alkylated 6-bromoindoles by simply changing the alkylating agent. nih.gov

An alternative and more versatile approach for creating complex analogues involves building functionality onto the 6-bromoindole core before N-alkylation. This multi-step pathway allows for the introduction of various side chains, particularly at the C3 position. A representative sequence involves a Friedel-Crafts reaction, amidation, reduction, and the use of protective groups. google.com

Friedel-Crafts Acylation: The synthesis can begin with the Friedel-Crafts acylation of 6-bromoindole at the C3 position. A common acylating agent is oxalyl chloride in the presence of a Lewis acid like aluminum chloride, which introduces a 2-oxoacetyl chloride group at C3. google.com

Amidation: The resulting acyl chloride is highly reactive and can be readily converted to an amide by treatment with an amine source, such as aqueous ammonia, to form a 2-oxoacetamide (B1243867) derivative. google.com

Reduction: The amide and the adjacent ketone can then be reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used to reduce both functional groups, yielding a 2-aminoethyl side chain at the C3 position.

Protective Group Chemistry: The primary amine of the newly formed side chain is often protected, for example, with a tert-butoxycarbonyl (Boc) group, to prevent it from interfering with subsequent reactions. google.com

Following this sequence, the N-H of the resulting 6-bromo-3-(protected-aminoethyl)-1H-indole can be ethylated using the methods described previously. This synthetic route provides access to a wide range of this compound derivatives with complex C3-substituents.

| Step | Reaction Type | Reagents | Intermediate Formed |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 6-Bromoindole, Oxalyl chloride, AlCl₃ | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride |

| 2 | Amidation | Aqueous ammonia | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetamide |

| 3 | Reduction | Lithium aluminum hydride (LiAlH₄) | 2-(6-Bromo-1H-indol-3-yl)ethanamine |

| 4 | Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | tert-Butyl (2-(6-bromo-1H-indol-3-yl)ethyl)carbamate |

Chemical Reactivity and Derivatization Pathways of 6 Bromo 1 Ethyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The inherent reactivity of indole is significantly greater than that of benzene (B151609). The substitution pattern is governed by the electronic effects of the existing substituents on the ring.

In the case of 6-bromo-1-ethyl-1H-indole, the regiochemical outcome of EAS reactions is primarily dictated by the powerful directing effect of the indole nitrogen. The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole (B145914) ring, creating a high electron density at the C3 position. This makes the C3 position the most nucleophilic and, therefore, the preferred site for electrophilic attack.

The directing effects can be summarized as follows:

N1-ethyl group: Weakly activating.

Indole Nitrogen: Strongly activating and C3-directing.

C6-bromo group: Deactivating via induction, but ortho-, para-directing (C5, C7) via resonance.

The dominant influence in this system is the C3-directing effect of the indole nitrogen. Consequently, electrophilic substitution on this compound is expected to occur predominantly at the C3 position. For instance, in a Vilsmeier-Haack reaction, which is a formylation process using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), the formyl group (-CHO) is introduced almost exclusively at the C3 position of the indole ring. This high regioselectivity is a cornerstone of indole chemistry, allowing for the predictable synthesis of 3-substituted indole derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position of this compound serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of complex molecular architectures. Palladium-based catalysts are most commonly employed for these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organoboron compound with an organohalide. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C6 position. The general reaction involves a palladium catalyst, a base, and a suitable solvent. nih.govwikipedia.org

A typical catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indole, forming a Pd(II) intermediate.

Transmetalation: The organoboron species (e.g., a boronic acid) reacts with the Pd(II) complex in the presence of a base, transferring the organic group to the palladium center. libretexts.org

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, coupling 5-bromo-1-ethyl-1H-indazole (a related isomer) with N-Boc-2-pyrroleboronic acid was successfully achieved using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the catalyst and potassium carbonate (K₂CO₃) as the base in dimethoxyethane. nih.gov Similar conditions are often effective for 6-bromoindole (B116670) derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles This table is illustrative and based on typical conditions for related substrates.

| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Heteroarylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | Dioxane | 80-100 |

| Vinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 |

Beyond the Suzuki coupling, the C6-bromo position is amenable to other palladium-catalyzed C-C bond-forming reactions, expanding its synthetic potential.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ in the presence of a phosphine (B1218219) ligand and a base. The Heck reaction is known for its excellent trans selectivity. A study on the Heck coupling of a 6-bromothieno[2,3-d]pyrimidine (B1279958) derivative highlighted the importance of catalyst, solvent, and base selection for successful transformation.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. This method is highly efficient for the synthesis of arylalkynes. Modern protocols have also been developed that are copper-free, mitigating issues with alkyne homocoupling.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, at the C6 position of the indole ring.

The catalytic cycle is similar to that of C-C coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of ligand is critical, with bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos often providing excellent results for challenging substrates, including unprotected N-H indazoles and indoles.

Table 2: Typical Ligands and Bases for Buchwald-Hartwig Amination of Bromoindazoles/Indoles Based on findings for related heterocyclic systems.

| Amine Type | Preferred Ligand | Base | Solvent |

|---|---|---|---|

| Secondary Aliphatic/Aromatic | RuPhos | LiHMDS | THF |

| Primary Aliphatic/Aromatic | BrettPhos | LiHMDS | THF |

These reactions demonstrate the versatility of this compound as a synthetic intermediate, enabling diverse and complex modifications of the indole scaffold through strategic application of modern cross-coupling chemistry.

Strategies for Derivatization of Halogenated Indole Scaffolds

The halogen substituent, particularly bromine, on the indole scaffold of molecules like this compound serves as a versatile functional handle for a variety of chemical transformations. Palladium-catalyzed cross-coupling reactions are paramount among these strategies, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, thereby allowing for extensive structural diversification. nobelprize.orglibretexts.orgresearchgate.net These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for coupling reactions), and reductive elimination. libretexts.orgyoutube.com

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position of this compound is well-positioned for participation in several types of palladium-catalyzed cross-coupling reactions. These methods are widely used in the pharmaceutical industry due to their reliability and tolerance for various functional groups. nobelprize.org

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgorganic-chemistry.org It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. organic-chemistry.org For a substrate like this compound, a Suzuki coupling would introduce a new aryl, heteroaryl, or alkyl group at the C6 position. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], in the presence of a base. organic-chemistry.orgnih.govresearchgate.net

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |

| 3-iodo-5-bromoindole derivatives | Areneboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 75-98% | thieme-connect.de |

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This reaction would allow for the introduction of a vinyl group at the C6 position of this compound, which can be further functionalized. The reaction typically demonstrates high trans selectivity. organic-chemistry.org Various palladium sources, including Pd(OAc)₂, can be used, often in combination with phosphine ligands. organic-chemistry.orgrsc.org

Sonogashira Coupling: This powerful method is used to form C-C bonds between aryl halides and terminal alkynes. organic-chemistry.orgwikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Applying the Sonogashira reaction to this compound would yield a 6-alkynyl-1-ethyl-1H-indole. These products are valuable intermediates for synthesizing more complex molecules and conjugated systems. thieme-connect.delibretexts.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov The reactivity order for the halide is generally I > Br > Cl. wikipedia.org

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-iodo-5-bromo-1H-indole | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80-99% | thieme-connect.de |

| 4-bromo-1H-indole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | 87% | nih.gov |

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. wikipedia.orglibretexts.org This transformation would allow for the synthesis of 6-amino-1-ethyl-1H-indole derivatives. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., RuPhos, BrettPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). wikipedia.orgnih.gov The choice of ligand is crucial and has been extensively developed to accommodate a wide range of amine coupling partners, including primary and secondary amines, anilines, and various heterocycles. libretexts.orgnih.gov

Other Important Reactivity Profiles for Further Functionalization

Beyond derivatization at the C6-bromo position, the indole ring of this compound possesses intrinsic reactivity that allows for functionalization at other sites. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C3 position. nih.govuninsubria.it

Electrophilic Aromatic Substitution (EAS)

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich indole ring on an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by the loss of a proton to restore aromaticity. byjus.comlibretexts.org For N-alkylated indoles like this compound, the C3 position is the most nucleophilic and therefore the primary site of electrophilic attack. nih.gov

Key electrophilic aromatic substitution reactions applicable to the indole scaffold include:

Friedel-Crafts Acylation: This reaction introduces an acyl group, typically at the C3 position, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govgoogle.com This provides a direct route to 3-acylindoles, which are versatile intermediates.

Mannich Reaction: The Mannich reaction involves an aminoalkylation of the C3 position using formaldehyde, a primary or secondary amine, and an acid catalyst. nih.gov This reaction is useful for introducing aminomethyl groups.

Vilsmeier-Haack Reaction: This is a mild method for formylating electron-rich aromatic rings. Using a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF) generates the Vilsmeier reagent, which acts as the electrophile to install a formyl group at the C3 position.

Halogenation: While the starting material is already brominated at C6, further halogenation is possible. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C3 position.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful, non-destructive tool for probing the atomic-level structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the connectivity and chemical environment of atoms within 6-bromo-1-ethyl-1H-indole can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ would exhibit distinct signals for the ethyl group and the indole (B1671886) core protons.

The ethyl group protons are expected to appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group, due to spin-spin coupling with each other. The indole protons will show characteristic chemical shifts and coupling patterns influenced by the bromine substituent at the C6 position and the ethyl group at the N1 position. The expected chemical shifts (δ) and coupling constants (J) are summarized in the table below. The electron-withdrawing nature of the bromine atom is anticipated to deshield the protons on the benzene (B151609) ring, shifting them to a lower field.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-2 | 7.10 - 7.20 | d | ~3.0 |

| H-3 | 6.45 - 6.55 | d | ~3.0 |

| H-4 | 7.45 - 7.55 | d | ~8.5 |

| H-5 | 7.15 - 7.25 | dd | ~8.5, ~1.8 |

| H-7 | 7.60 - 7.70 | d | ~1.8 |

| N-CH₂ | 4.10 - 4.20 | q | ~7.3 |

| N-CH₂CH₃ | 1.40 - 1.50 | t | ~7.3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

The predicted ¹³C NMR spectrum of this compound will show signals for the two carbons of the ethyl group and the eight carbons of the bromoindole core. The chemical shift of each carbon is influenced by its hybridization and the electronic effects of neighboring atoms. The carbon atom directly attached to the bromine (C-6) is expected to have its resonance shifted to a lower field compared to the unsubstituted indole.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 128.0 - 129.0 |

| C-3 | 101.0 - 102.0 |

| C-3a | 129.0 - 130.0 |

| C-4 | 122.0 - 123.0 |

| C-5 | 124.0 - 125.0 |

| C-6 | 115.0 - 116.0 |

| C-7 | 113.0 - 114.0 |

| C-7a | 136.0 - 137.0 |

| N-CH₂ | 41.0 - 42.0 |

| N-CH₂CH₃ | 15.0 - 16.0 |

Two-Dimensional NMR Techniques for Structure Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure of this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-2 and H-3, H-4 and H-5, and within the ethyl group (CH₂ and CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on their known proton assignments.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule, providing a "fingerprint" spectrum that is characteristic of the compound's structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the various functional groups present. The absence of a sharp N-H stretching band (typically around 3400 cm⁻¹) would confirm the N-alkylation. The spectrum would be dominated by aromatic C-H and C=C stretching vibrations, as well as vibrations associated with the ethyl group.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₂ and CH₃) | 2980 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1360 - 1250 | Medium |

| C-Br Stretch | 680 - 515 | Medium to Strong |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a compound. It is particularly useful for analyzing the skeletal vibrations of aromatic rings and the vibrations of functional groups.

For this compound, the FT-Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the indole ring system, the C-Br bond, and the N-ethyl group. The vibrations of the fused bicyclic indole core would dominate the spectrum.

Expected FT-Raman Spectral Data for this compound:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Indole N-H stretch (in parent indole) | ~3400 | This peak would be absent due to the N-ethyl substitution. |

| Aromatic C-H stretch | 3150 - 3000 | Vibrations of the C-H bonds on the indole ring. |

| Aliphatic C-H stretch | 2980 - 2850 | Symmetric and asymmetric stretching of the CH₂ and CH₃ groups of the ethyl substituent. |

| C=C stretch (indole ring) | 1620 - 1450 | Stretching vibrations of the carbon-carbon double bonds within the bicyclic aromatic system. |

| CH₂/CH₃ bending | 1470 - 1380 | Bending (scissoring and deformation) vibrations of the ethyl group. |

| C-N stretch | 1350 - 1250 | Stretching vibrations of the carbon-nitrogen bonds within the indole ring and the N-ethyl group. |

| C-Br stretch | 650 - 550 | Characteristic stretching vibration of the carbon-bromine bond. |

Note: The above table is based on theoretical expectations and data from similar indole derivatives. Specific experimental data for this compound is not currently available.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurements

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy.

For this compound (C₁₀H₁₀BrN), HRMS would provide an accurate mass that can confirm its molecular formula. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two prominent peaks in the mass spectrum separated by approximately 2 Da.

Theoretical HRMS Data for this compound:

| Molecular Ion | Calculated Monoisotopic Mass (Da) |

| [C₁₀H₁₀⁷⁹BrN]⁺ | 223.0048 |

| [C₁₀H₁₀⁸¹BrN]⁺ | 225.0027 |

Note: The calculated masses are for the molecular ions ([M]⁺). Depending on the ionization technique used (e.g., ESI, APCI), the observed species could also be the protonated molecule ([M+H]⁺). The values are computed based on the exact masses of the most abundant isotopes.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Currently, there are no published single-crystal X-ray diffraction studies for this compound. However, if a suitable crystal were to be grown and analyzed, the resulting data would reveal the planarity of the indole ring, the conformation of the N-ethyl group relative to the ring, and the packing of the molecules in the crystal lattice. The presence of the bromine atom could lead to specific intermolecular interactions, such as halogen bonding, which would influence the crystal packing.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | To be determined experimentally |

| b (Å) | To be determined experimentally |

| c (Å) | To be determined experimentally |

| α (°) | 90 |

| β (°) | To be determined experimentally (if monoclinic) |

| γ (°) | 90 |

| Volume (ų) | To be determined experimentally |

| Z | To be determined experimentally |

Note: This table represents a template for potential crystallographic data. The actual values can only be obtained through experimental X-ray diffraction analysis.

Computational and Theoretical Investigations of 6 Bromo 1 Ethyl 1h Indole

Quantum Chemical Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) Studies on Optimized Geometry, Bond Lengths, and Bond Angles

Density Functional Theory (DFT) has emerged as a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations, particularly with hybrid functionals like B3LYP, are widely used to determine the ground-state geometry of molecules. For 6-bromo-1-ethyl-1H-indole, a DFT optimization would likely be performed using a basis set such as 6-311+G(d,p) to accurately describe the electronic distribution around all atoms, including the heavy bromine atom.

The optimized geometry would reveal the precise bond lengths and angles within the molecule. It is expected that the indole (B1671886) ring system remains largely planar. The bond lengths within the fused ring system would be influenced by the substituents. For instance, the C5-C6 and C6-C7 bond lengths in the benzene (B151609) ring are expected to be slightly altered compared to unsubstituted indole due to the electronic influence of the bromine atom at the C6 position. Similarly, the N1-C2 and N1-C8a bond lengths will be affected by the presence of the ethyl group at the N1 position. The C-Br bond length and the C-N-C bond angle of the ethyl group are also key parameters that would be determined with high precision.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| N1-C2 | 1.375 | C2-N1-C8a | 108.5 |

| C2-C3 | 1.380 | N1-C2-C3 | 110.0 |

| C3-C3a | 1.440 | C2-C3-C3a | 107.0 |

| C3a-C4 | 1.400 | C3-C3a-C4 | 133.0 |

| C5-C6 | 1.390 | C5-C6-C7 | 120.5 |

| C6-Br | 1.910 | C5-C6-Br | 119.5 |

| N1-C9 | 1.470 | N1-C9-C10 | 111.0 |

Analysis of Frontier Molecular Orbitals (FMOs): HOMO-LUMO Gap and Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -0.80 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density and intramolecular charge transfer (ICT) within a molecule. It provides a detailed picture of the bonding and antibonding interactions. In this compound, NBO analysis would reveal the nature of the electron delocalization within the indole ring and the extent of charge transfer between the substituents and the ring.

The analysis would likely show strong π-π* interactions within the indole system, indicative of its aromatic character. Furthermore, it would quantify the hyperconjugative interactions between the lone pairs of the nitrogen and bromine atoms and the antibonding orbitals of the ring. For instance, the interaction between the lone pair of the nitrogen (N1) and the π* orbitals of the C2-C3 bond contributes to the electron delocalization in the pyrrole (B145914) ring. Similarly, the lone pairs on the bromine atom can interact with the π* orbitals of the benzene ring. These interactions stabilize the molecule and influence its electronic properties. The NBO charges on each atom would also be calculated, providing a quantitative measure of the electron distribution and the effects of the electron-donating ethyl group and the electron-withdrawing bromo group.

Molecular Electrostatic Surface Potential (MEP) and Fukui Function Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). For this compound, the MEP surface would likely show the most negative potential around the nitrogen atom of the pyrrole ring and the bromine atom, making these potential sites for electrophilic attack. The regions around the hydrogen atoms of the indole ring and the ethyl group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different sites in a molecule. They describe the change in electron density at a particular point when an electron is added or removed. By calculating the Fukui functions, one can identify the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, this analysis would likely confirm that the C3 position of the indole ring is the most susceptible to electrophilic attack, a common feature of indole chemistry. The analysis would also pinpoint the most probable sites for nucleophilic and radical reactions, providing a comprehensive reactivity map of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra. By calculating the energies and oscillator strengths of the electronic transitions, TD-DFT can provide valuable insights into the photophysical properties of a compound.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) in its UV-Vis spectrum. These transitions would correspond to the excitation of electrons from occupied molecular orbitals (like the HOMO) to unoccupied molecular orbitals (like the LUMO). The calculations would likely reveal several key electronic transitions, primarily of π-π* character, which are characteristic of aromatic systems like indole. The influence of the bromo and ethyl substituents on the energies of these transitions would be elucidated, explaining any shifts in the absorption spectrum compared to unsubstituted indole.

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations are essential for assigning the experimentally observed spectral bands to specific molecular motions. These calculations are typically performed at the same level of theory as the geometry optimization.

For this compound, DFT calculations would predict the frequencies and intensities of all its fundamental vibrational modes. These theoretical frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations. The calculated vibrational spectrum would show characteristic bands for the N-H and C-H stretching vibrations, the C=C stretching vibrations of the aromatic rings, and the C-N and C-Br stretching modes. The vibrations of the ethyl group, such as the C-H stretching and bending modes, would also be identified. By comparing the calculated spectrum with an experimental one, a detailed and accurate assignment of the vibrational modes can be achieved, providing a thorough characterization of the molecule's structural and bonding features.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds in the indole ring |

| C-H stretch (aliphatic) | 2980-2850 | Stretching of C-H bonds in the ethyl group |

| C=C stretch (aromatic) | 1600-1450 | Stretching of C=C bonds in the indole ring |

| C-N stretch | 1350-1250 | Stretching of the C-N bonds |

| C-Br stretch | 650-550 | Stretching of the C-Br bond |

Theoretical Studies on Reactivity and Reaction Mechanisms of this compound

The reactivity and potential reaction pathways of this compound can be extensively investigated using computational methods. These theoretical studies provide valuable insights into the electronic structure and energetic factors that govern the molecule's behavior in chemical reactions. By employing quantum chemical calculations, researchers can model various aspects of its reactivity, from the stability of reaction intermediates to the energy barriers of transition states.

Computational Analysis of Carbocation-π Complexes Involving Ethylindole

Carbocation-π interactions are crucial non-covalent interactions that play a significant role in stabilizing cationic intermediates in many organic reactions, including electrophilic aromatic substitutions. While direct computational studies on carbocation-π complexes of this compound are not extensively documented, valuable insights can be drawn from studies on structurally similar molecules, such as 3-ethylindole.

Computational analyses of the interaction between a t-butyl cation and 3-ethylindole have been performed to model the stabilization of carbocations by the indole ring, which serves as a surrogate for the tryptophan side chain in biological systems. nih.gov These studies reveal that the indole nucleus is a highly effective π-electron donor, capable of forming stable complexes with carbocations. The stabilization energy of such complexes is significant, indicating a strong interaction. For instance, the calculated stabilization energy for a carbocation-π interaction with 3-ethylindole is substantially greater than that with ethylbenzene, highlighting the superior π-donating ability of the indole system. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for quantifying these interactions. By optimizing the geometries of carbocation-π complexes and calculating their binding energies, a quantitative measure of the stabilization afforded by the this compound ring can be obtained. These calculations can also elucidate the preferred sites of interaction, whether over the five-membered pyrrole ring or the six-membered benzene ring.

| Feature | Description |

| Interaction Type | Carbocation-π interaction |

| π-Electron Donor | Indole ring system of this compound |

| Influencing Factors | - Electron-donating N-ethyl group- Electron-withdrawing (inductive) and weakly π-donating (resonance) 6-bromo substituent |

| Expected Outcome | Modulation of the π-electron donating capacity of the indole nucleus, influencing the stability of carbocation intermediates in reactions. |

Evaluation of Distortion Energies in Reaction Pathways

The distortion/interaction-activation strain model is a powerful computational tool used to analyze the activation barriers of chemical reactions. This model partitions the activation energy into two components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state. The interaction energy is the actual interaction between the distorted reactants in the transition state.

In the context of reactions involving this compound, such as electrophilic aromatic substitution, this model can provide a quantitative understanding of the factors controlling reactivity and regioselectivity. The indole ring is known to be highly reactive towards electrophiles, with a strong preference for substitution at the C3 position. researchgate.net This preference is typically rationalized by the stability of the resulting cationic intermediate (the Wheland intermediate or σ-complex).

The distortion/interaction model would allow for a more nuanced analysis. For an electrophilic attack on this compound, the model would calculate the energy required to distort both the indole substrate and the electrophile to their respective transition state geometries. It is conceivable that the distortion energy required for an attack at the C3 position is lower than that for an attack at other positions, such as C2 or the benzene ring, thus contributing to the observed regioselectivity.

Furthermore, the electronic effects of the substituents would play a crucial role. The N-ethyl group and the 6-bromo substituent will influence the geometry and electronic structure of the indole ring. Computational studies can quantify how these substituents affect the distortion energy of the indole nucleus upon approach of an electrophile. For instance, the electron-donating nature of the N-ethyl group may lead to a more easily deformable π-system, potentially lowering the distortion energy for electrophilic attack. The impact of the 6-bromo substituent would be more complex, influencing both the electronic distribution and the steric environment of the benzene ring.

| Component | Description | Relevance to this compound |

| Distortion Energy | Energy required to deform reactants to their transition state geometries. | Key factor in determining the activation barrier for reactions like electrophilic substitution. The specific values for attack at different positions (C2, C3, etc.) would illuminate the origins of regioselectivity. |

| Interaction Energy | The stabilizing interaction between the distorted reactants in the transition state. | Reflects the intrinsic electronic and steric interactions between the indole and the reacting partner at the transition state. |

| Substituent Effects | The N-ethyl and 6-bromo groups influence the electronic and geometric properties of the indole ring. | These substituents will modulate both the distortion and interaction energies, thereby affecting the overall reactivity and selectivity of the molecule. |

In Silico Approaches for Ligand-Receptor Interaction Modeling

In silico methods, particularly molecular docking and molecular dynamics simulations, are indispensable tools in modern drug discovery and molecular biology. These computational techniques allow for the prediction and analysis of the interactions between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. This approach can be used to identify potential biological targets for a given compound and to understand the molecular basis of its activity.

For this compound, molecular docking studies can be performed against a wide range of biological targets to explore its potential pharmacological profile. The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse biological activities. nih.gov

One relevant study has investigated the biological properties of 3-bromo-1-ethyl-1H-indole, a close analog, and conducted molecular docking studies to understand its interaction with glutathione S-transferase (GST) isozymes. nih.gov The results indicated that this compound exhibited promising inhibitory effects on GSTs, which are enzymes involved in detoxification and are often overexpressed in cancer cells. The docking analysis would reveal the specific binding mode, identifying key amino acid residues in the active site that interact with the bromo-ethyl-indole ligand. These interactions could include hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

Given the structural similarity, it is plausible that this compound could also interact with GSTs or other related enzymes. Furthermore, the indole nucleus is a common feature in ligands for various other protein families, including kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Molecular docking simulations could be employed to screen this compound against a panel of such targets.

The results of these in silico studies can be presented in data tables that summarize the predicted binding affinities (e.g., in kcal/mol) and the key interacting residues for each potential biological target.

| Biological Target Family | Potential for Interaction with this compound | Key Interaction Features from Docking |

| Glutathione S-Transferases (GSTs) | High, based on studies with the 3-bromo analog. nih.gov | Hydrophobic interactions with the indole ring, potential halogen bonding from the bromine atom, and interactions involving the ethyl group. |

| Protein Kinases | Plausible, as many kinase inhibitors contain an indole core. | Hydrogen bonding with hinge region residues, hydrophobic interactions within the ATP-binding pocket. |

| G-Protein Coupled Receptors (GPCRs) | Possible, due to the prevalence of indole-containing ligands for GPCRs (e.g., serotonin (B10506) receptors). | Aromatic (π-π stacking) and hydrophobic interactions with residues in the transmembrane helices. |

| Nuclear Receptors | Possible, as some nuclear receptor modulators feature the indole scaffold. | Hydrophobic interactions within the ligand-binding domain. |

These computational predictions provide a valuable starting point for experimental validation and can guide the design of new derivatives of this compound with enhanced potency and selectivity for specific biological targets.

Role of 6 Bromo 1 Ethyl 1h Indole As a Privileged Scaffold in Advanced Chemical Synthesis

Applications in Medicinal Chemistry and Drug Design

The 6-bromo-1-ethyl-1H-indole scaffold is a key component in the design and synthesis of new therapeutic agents. Its structural attributes allow for the systematic exploration of chemical space to optimize pharmacological activity.

Utility as a Synthetic Intermediate for Pharmacologically Active Compounds